molecular formula C10H9F3O3 B7838137 Methyl 3-methoxy-5-(trifluoromethyl)benzoate

Methyl 3-methoxy-5-(trifluoromethyl)benzoate

Cat. No.: B7838137
M. Wt: 234.17 g/mol
InChI Key: XMNNYFLRCFJXHH-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the methylation of 3-hydroxy-5-(trifluoromethyl)benzoic acid using methyl iodide and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction is conducted at elevated temperatures to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy and trifluoromethyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols or other derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate these reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Methyl 3-methoxy-5-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-4-(trifluoromethyl)benzoate
  • Methyl 3-methoxy-2-(trifluoromethyl)benzoate
  • Methyl 3-methoxy-5-(difluoromethyl)benzoate

Uniqueness

Methyl 3-methoxy-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzene ring. This arrangement can influence the compound’s reactivity, stability, and overall chemical behavior, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 3-methoxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-8-4-6(9(14)16-2)3-7(5-8)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNNYFLRCFJXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxy-5-trifluoromethylbenzoic acid (2 g) was initially charged at RT in DMF (15 ml) while stirring, and admixed dropwise with methyl iodide (3.0 ml). After adding potassium carbonate (5.6 g), the mixture was stirred for 5 h and left to stand overnight. It was then admixed with water and extracted three times with MtB ether. The combined MTB ether phases were dried over sodium sulfate, filtered and concentrated. 2.29 g of the title compound were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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